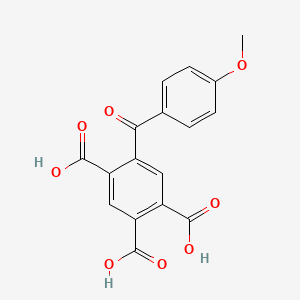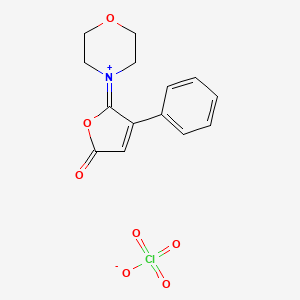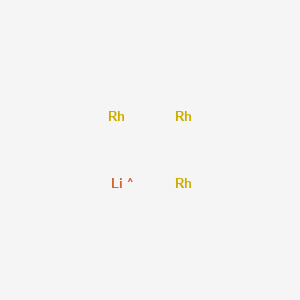
4-Bromo-1-(1H-imidazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(1H-imidazol-1-yl)butan-1-one is a chemical compound that features a bromine atom, an imidazole ring, and a butanone backbone. This compound is of interest due to its unique structure, which combines the reactivity of the bromine atom with the biological activity of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1H-imidazol-1-yl)butan-1-one typically involves the reaction of 1H-imidazole with 4-bromobutanone. One common method is the nucleophilic substitution reaction where the imidazole acts as a nucleophile, attacking the electrophilic carbon in 4-bromobutanone. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1H-imidazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the butanone can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Bromo-1-(1H-imidazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1H-imidazol-1-yl)butan-1-one involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-Bromo-1-(1H-imidazol-1-yl)butan-1-one can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-1-yl)butan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1-(1H-imidazol-1-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Iodo-1-(1H-imidazol-1-yl)butan-1-one: Contains an iodine atom, which can affect the compound’s reactivity and biological interactions.
The uniqueness of this compound lies in the combination of the bromine atom and the imidazole ring, which imparts specific chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
61540-29-2 |
|---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-imidazol-1-ylbutan-1-one |
InChI |
InChI=1S/C7H9BrN2O/c8-3-1-2-7(11)10-5-4-9-6-10/h4-6H,1-3H2 |
InChI Key |
COCSXIRMWYDHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)



![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)




![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)
![6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide](/img/structure/B14565874.png)
